molecular formula C21H28Cl2N2O3 B12758899 1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine dihydrochloride CAS No. 81816-73-1

1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine dihydrochloride

Cat. No.: B12758899
CAS No.: 81816-73-1
M. Wt: 427.4 g/mol
InChI Key: GIKQSTCTOIJYPS-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine dihydrochloride is a synthetic organic compound It is characterized by the presence of a benzopyran ring system and a piperazine moiety, both of which are functionalized with methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine dihydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzopyran Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Functionalization with Methoxy Groups: Methoxylation can be performed using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

    Formation of the Piperazine Moiety: Piperazine derivatives can be synthesized through nucleophilic substitution reactions involving appropriate amines and halogenated compounds.

    Coupling of the Benzopyran and Piperazine Units: This step may involve condensation or coupling reactions under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent for treating certain diseases or conditions.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine dihydrochloride would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-phenylpiperazine
  • 1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(4-hydroxyphenyl)piperazine

Uniqueness

The presence of methoxy groups on both the benzopyran and piperazine moieties may confer unique chemical and biological properties to 1-(3,4-Dihydro-6-methoxy-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine dihydrochloride. These properties could include enhanced solubility, stability, or specific interactions with biological targets.

Properties

CAS No.

81816-73-1

Molecular Formula

C21H28Cl2N2O3

Molecular Weight

427.4 g/mol

IUPAC Name

1-(6-methoxy-3,4-dihydro-2H-chromen-4-yl)-4-(4-methoxyphenyl)piperazine;dihydrochloride

InChI

InChI=1S/C21H26N2O3.2ClH/c1-24-17-5-3-16(4-6-17)22-10-12-23(13-11-22)20-9-14-26-21-8-7-18(25-2)15-19(20)21;;/h3-8,15,20H,9-14H2,1-2H3;2*1H

InChI Key

GIKQSTCTOIJYPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3CCOC4=C3C=C(C=C4)OC.Cl.Cl

Origin of Product

United States

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